S-Methyl carbamoylcarbamothioate

Description

While specific data on this compound is absent in the provided evidence, thiocarbamates generally exhibit applications in agrochemicals, pharmaceuticals, and chemical synthesis due to their reactivity and biological activity. Their structures often confer unique stability, toxicity, and reactivity compared to other organosulfur or carbamate compounds .

Properties

CAS No. |

34277-67-3 |

|---|---|

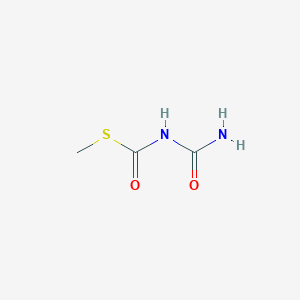

Molecular Formula |

C3H6N2O2S |

Molecular Weight |

134.16 g/mol |

IUPAC Name |

S-methyl N-carbamoylcarbamothioate |

InChI |

InChI=1S/C3H6N2O2S/c1-8-3(7)5-2(4)6/h1H3,(H3,4,5,6,7) |

InChI Key |

DQNCZIHVHJLKED-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=O)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Methyl carbamoylcarbamothioate can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with a thiol compound under controlled conditions. The reaction typically requires a catalyst, such as a metal salt, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the preparation of methyl isocyanate and the thiol compound, followed by their controlled reaction in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: S-Methyl carbamoylcarbamothioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the thiocarbamoyl group to a thiol or amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted carbamothioates.

Scientific Research Applications

Chemistry: S-Methyl carbamoylcarbamothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

**Bi

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on organophosphorus compounds, such as S-2-Diisopropylaminoethyl methylphosphonothiolate (CAS 73207-98-4) and S-Methyl methylphosphonothiolate (Schedule 2B04). Below is a comparative analysis based on structural and functional differences:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Differences: this compound belongs to the thiocarbamate class, whereas the compared compounds are organophosphorus derivatives. The latter contain phosphorus-sulfur bonds, which are more reactive and toxic than the carbon-sulfur bonds in thiocarbamates . The aminoethyl group in S-2-Diisopropylaminoethyl methylphosphonothiolate enhances its neurotoxic activity, a feature absent in thiocarbamates .

Toxicity and Regulation: Organophosphorus compounds like S-2-Diisopropylaminoethyl methylphosphonothiolate are classified under Schedule 1A03 due to their use as chemical weapons, while thiocarbamates are typically regulated for environmental and occupational safety .

Synthetic Utility: Thiocarbamates are often used as intermediates in drug synthesis (e.g., antithyroid agents), whereas organophosphorus compounds serve as precursors for nerve agents or catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.